1-(thiophen-2-ylmethyl)azetidine-2-carboxylic Acid
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Overview
Description
1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a thiophene ring attached to the azetidine ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds. The presence of the carboxylic acid group further enhances the compound’s versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the condensation of thiophene-2-carboxaldehyde with an appropriate azetidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)8-3-4-10(8)6-7-2-1-5-13-7/h1-2,5,8H,3-4,6H2,(H,11,12) |
InChI Key |
XVKRXQQBVFPBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)O)CC2=CC=CS2 |
Origin of Product |
United States |
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